硼酸钠

描述

Boric acid, sodium salt, also known as sodium borate, is a chemical compound that is widely used in various industries, including agriculture, cosmetics, and pharmaceuticals. This compound is a combination of boric acid and sodium hydroxide, which creates a white crystalline powder. Boric acid, sodium salt has several scientific research applications due to its unique properties and mechanisms of action.

科学研究应用

1. 工业应用

硼酸用于制药、玻璃和陶瓷等多个行业。它的生产通常涉及向钙钠硼酸盐中加入硫酸,冷却后结晶。该过程会产生硫酸钠等副产品,这些副产品可以回收再利用,从而减少浪费并提高效率 (Valdez 等,2014)。

2. 皮革防腐

以硼酸为基础的防腐体系已被探索作为动物皮革防腐的氯化钠替代品。这些体系在挥发性氮含量和细菌计数等各种参数中得到评估,显示出有效的防腐能力,为减少传统盐渍法产生的污染提供了可行的选择 (Kanagaraj 等,2005)。

3. 传热强化

在核电站中,硼酸与三钠磷酸盐 (TSP) 一起用于控制 pH 值。对这些物质对临界热流 (CHF) 强化作用的研究表明有显着改善,表明在优化传热过程中具有潜在应用 (Lee 等,2010)。

4. 甲烷水合物形成

硼酸已被发现是静态条件下甲烷水合物形成的有效促进剂。这种增强甲烷吸收动力学用途的发现为能源储存和运输开辟了新途径 (Zeng 等,2020)。

5. 分析化学应用

硼酸在分析化学中发挥作用,例如在黄酮类化合物中邻二羟基基团的分光光度检测中。它特别与这些基团反应,导致吸收光谱发生偏移,这对于分析目的很有用 (Jurd,1956)。

6. 纺织品阻燃剂

在纺织应用中,硼酸已被用作棉织物的阻燃剂。它的有效性,加上对织物强度和白度的影响最小,使其成为纺织整理过程中有价值的组分 (侯爱琴,2013)。

属性

CAS 编号 |

1333-73-9 |

|---|---|

产品名称 |

Boric acid, sodium salt |

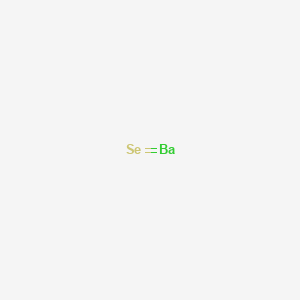

分子式 |

BNa3O3 |

分子量 |

127.78 g/mol |

IUPAC 名称 |

trisodium;borate |

InChI |

InChI=1S/BO3.3Na/c2-1(3)4;;;/q-3;3*+1 |

InChI 键 |

BSVBQGMMJUBVOD-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

其他 CAS 编号 |

1333-73-9 |

物理描述 |

Liquid |

Pictograms |

Irritant; Health Hazard |

同义词 |

Boric acid, sodium salt |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)